molecular formula C15H18N2O2S2 B5849777 {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine

{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine

Cat. No.: B5849777
M. Wt: 322.5 g/mol
InChI Key: DAMZRPDZWFXEAF-UHFFFAOYSA-N
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Description

{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is a chemical research compound designed for investigating novel pathways in pain and inflammation. It is recognized for its potential as a multi-target directed ligand (MTDL), specifically targeting two key enzymatic pathways: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . Simultaneous inhibition of FAAH and sEH presents a synergistic approach for managing pain and inflammation . FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA). Inhibiting FAAH leads to elevated AEA levels, which is associated with decreased pain perception . Conversely, sEH degrades anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into less active metabolites. Inhibiting sEH maintains beneficial EET levels, preserving their protective effects . Compounds based on the 4-phenylthiazole scaffold, closely related to this reagent, have demonstrated significant antinociceptive effects in preclinical models, reducing pain-related behaviors in formalin tests, sometimes with efficacy comparable to traditional anti-inflammatory drugs . The specific structural motif of a 4-phenylthiazole moiety connected via a sulfonyl group to a piperidine ring is a recognized pharmacophore for potent dual sEH/FAAH inhibition . This reagent is intended for research use only, strictly for laboratory investigations, and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-12-16-15(11-20-12)13-5-7-14(8-6-13)21(18,19)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMZRPDZWFXEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. This intermediate can then be further reacted with a sulfonyl chloride derivative to introduce the phenylsulfonyl group. Finally, the piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide group (-SO2_2-N-) exhibits moderate reactivity, primarily at the nitrogen atom.

Reaction TypeConditions/ReagentsProductsReferences
Alkylation Alkyl halides (e.g., CH3_3I), K2_2CO3_3, DMF, 60°CN-Alkylated sulfonamide derivatives
Acylation Acetyl chloride, pyridine, RTN-Acylated sulfonamide derivatives
Acid-Catalyzed Hydrolysis Concentrated H2_2SO4_4, refluxPiperidine + 4-(2-methylthiazolyl)benzenesulfonic acid
  • Key Insight : Alkylation and acylation proceed via nucleophilic attack at the sulfonamide nitrogen, while hydrolysis requires harsh acidic conditions to cleave the S-N bond.

Piperidine Ring Reactions

The piperidine ring undergoes typical secondary amine reactions.

Reaction TypeConditions/ReagentsProductsReferences
Protonation HCl (gas), Et2_2OPiperidinium chloride salt
Mannich Reaction Formaldehyde, secondary amine, HClN-Mannich base derivatives
Oxidation m-CPBA, CH2_2Cl2_2, RTN-Oxide piperidine sulfonamide
  • Structural Impact : Oxidation to N-oxide enhances hydrogen-bonding capacity, potentially modifying biological activity .

Thiazole Ring Modifications

The 2-methylthiazole group participates in electrophilic substitution and side-chain reactions.

Reaction TypeConditions/ReagentsProductsReferences
Halogenation NBS, CCl4_4, 80°C5-Bromo-2-methylthiazole derivative
Methyl Oxidation KMnO4_4, H2_2SO4_4, heat2-Carboxythiazole derivative
Cycloaddition DMAD, CuI, DMF, 100°CThiazolo[3,4-a]pyrimidinone hybrid
  • Regioselectivity : Electrophiles (e.g., Br+^+) preferentially attack the thiazole’s 5-position due to electronic directing effects .

Phenyl Ring Electrophilic Substitution

The phenyl ring’s reactivity is attenuated by the electron-withdrawing sulfonyl group.

Reaction TypeConditions/ReagentsProductsReferences
Nitration HNO3_3, H2_2SO4_4, 0°C3-Nitro phenylsulfonylpiperidine
Sulfonation Fuming H2_2SO4_4, 50°C3-Sulfo phenylsulfonylpiperidine
  • Challenges : Reactions require vigorous conditions due to the sulfonyl group’s deactivating effect. Substitution occurs meta to the sulfonyl group.

Radical-Mediated Reactions

Piperidine and thiazole moieties engage in radical pathways.

Reaction TypeConditions/ReagentsProductsReferences
C-H Functionalization AIBN, Bu3_3SnH, THF, refluxAlkyl-substituted piperidine derivatives
Thiazole Ring Expansion DTBP, CH3_3CN, 120°CFused bicyclic thiazole systems

Scientific Research Applications

Antimicrobial Properties

The compound has shown considerable antimicrobial activity. Its thiazole structure is crucial for this property, as it may inhibit the biosynthesis of essential bacterial lipids, thereby disrupting microbial growth. Studies indicate that derivatives of thiazole compounds can effectively target various pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Research has demonstrated that related compounds exhibit anti-inflammatory properties. For instance, derivatives containing thiazole moieties were tested for their ability to reduce inflammation in animal models. The results indicated that these compounds could significantly lower edema in carrageenan-induced paw inflammation models, suggesting their potential as anti-inflammatory agents .

Antioxidant Activity

Compounds similar to {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine have also been evaluated for antioxidant capabilities. They showed effectiveness as hydroxyl radical scavengers and in reducing stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), which is crucial for protecting cells from oxidative stress .

Therapeutic Potential

Pain Management

The compound has been identified as a modulator of P2X3 receptors, which are implicated in pain pathways. Research indicates that piperidine derivatives can serve as antagonists for these receptors, potentially leading to new analgesic therapies .

Cancer Treatment

Given its antimicrobial properties and ability to interfere with cellular pathways, there is ongoing research into its application in cancer therapy. The compound's mechanism may involve blocking specific pathways crucial for tumor growth and survival.

Case Studies

Several studies have documented the efficacy of related compounds in clinical and preclinical settings:

  • Study on Anti-inflammatory Activity : A study involving a series of thiazole derivatives demonstrated significant reductions in inflammation markers in animal models, showcasing the potential for developing new anti-inflammatory drugs based on this scaffold .
  • Antimicrobial Evaluation : In vitro studies have shown that compounds similar to this compound exhibit effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]

  • Key Structural Differences: MTEP contains an ethynyl bridge connecting the thiazole and piperidine moieties. The target compound replaces the ethynyl group with a sulfonyl-linked phenyl ring, introducing steric bulk and electronic modifications.

Other Structurally Related Compounds

  • 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (): A simpler thiazole-containing molecule with an isoxazole-carboxylic acid group, likely serving as a precursor rather than a functional analog.
  • (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (): Shares the sulfonyl-piperidine motif but incorporates a phenylhydrazineylidene group, suggesting divergent biological targets .

Pharmacological and Functional Comparisons

MTEP as an mGluR5 Antagonist

  • Mechanism: MTEP is a selective, non-competitive mGluR5 antagonist with demonstrated efficacy in reducing cocaine-seeking behavior in preclinical models. At 3 mg/kg (intraperitoneal), it attenuates stress-induced reinstatement of drug-seeking without affecting natural reward pathways (e.g., food reinforcement) .
  • Key Findings: MTEP disrupts conditioned reinstatement of cocaine seeking by modulating glutamate neurotransmission in the nucleus accumbens .

Hypothesized Pharmacological Profile of the Target Compound

  • Potential Targets: The sulfonyl-phenyl-thiazole architecture may enhance interactions with mGluR5 or other glutamate receptors, though its bulkier structure could reduce blood-brain barrier penetration compared to MTEP.
  • Functional Implications :
    • The sulfonyl group may improve metabolic stability or solubility, a common advantage of sulfonamides in drug design.
    • Structural differences might shift allosteric modulation properties or off-target effects relative to MTEP .

Data Table: Comparative Analysis

Feature {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]
Core Structure Piperidine + sulfonyl-linked phenyl-thiazole Piperidine + ethynyl-linked thiazole
Key Functional Group Sulfonyl (-SO₂-) Ethynyl (-C≡C-)
Electron Effects Electron-withdrawing sulfonyl group Neutral ethynyl spacer
Pharmacological Target Hypothesized mGluR5 or related receptors mGluR5 antagonist (confirmed)
Behavioral Effects Not directly studied (inferred) Reduces cocaine reinstatement at 3 mg/kg
Selectivity Unknown High selectivity for mGluR5 over other receptors

Biological Activity

The compound {[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various therapeutic areas, and related research findings.

Chemical Structure and Properties

The structure of this compound features a piperidine core linked to a thiazole-substituted phenyl sulfonamide. This structural configuration is significant for its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

1. Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit notable anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thiazole-based compounds had IC50 values lower than traditional chemotherapeutics like doxorubicin against multiple cancer types, including A-431 and Jurkat cell lines .

CompoundCancer Cell LineIC50 (µM)Reference
1A-431<10
2Jurkat<5
3HT29<15

2. Antimicrobial Activity

The sulfonamide group in this compound contributes to its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis .

3. Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer's. The presence of the sulfonamide group enhances binding affinity to the active sites of these enzymes .

Case Study 1: Anticancer Efficacy

In a controlled study, several thiazole-piperidine derivatives were synthesized and tested for their anticancer efficacy. The results indicated that compounds with specific substituents on the thiazole ring showed enhanced activity against breast cancer cell lines. The study concluded that structural modifications significantly impact biological activity and therapeutic potential .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of similar sulfonamide derivatives against Staphylococcus aureus. The study reported a significant reduction in bacterial growth at low concentrations (MIC values), highlighting the potential for developing new antibiotics from thiazole-piperidine derivatives .

The biological activities of this compound are primarily attributed to:

  • Enzyme Inhibition: Compounds interact with active sites on enzymes, preventing substrate binding.
  • Cell Cycle Disruption: Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antibacterial Mechanisms: Inhibition of bacterial growth through interference with critical metabolic pathways.

Q & A

Q. How to address discrepancies in metabolic stability data across species?

  • Methodological Answer : Perform microsomal stability assays (human vs. rat liver microsomes) with NADPH cofactor. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎ = 0.693t1/2×microsomal protein\frac{0.693}{t_{1/2}} \times \frac{\text{microsomal protein}}{}). Species differences often arise from CYP isoform expression; validate with recombinant CYP enzymes .

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